

# Application Notes and Protocols for ATL1102 Administration in mdx Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | MG-1102   |           |  |  |
| Cat. No.:            | B15138660 | Get Quote |  |  |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of ATL1102's mouse-specific surrogate, ISIS 348574, in the mdx mouse model of Duchenne muscular dystrophy (DMD).

#### Introduction

ATL1102 is a second-generation 2'-O-methoxyethyl (2'MOE) gapmer antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the VLA-4 integrin.[1][2] In Duchenne muscular dystrophy, the absence of dystrophin leads to muscle fiber damage, triggering an inflammatory response that exacerbates muscle degradation.[2][3] CD49d is expressed on the surface of T-lymphocytes and plays a crucial role in their migration to sites of inflammation.[1] [4] By reducing CD49d expression, ATL1102 aims to modulate this inflammatory response and mitigate muscle damage.[5][6] Since ATL1102 is specific to human CD49d RNA, preclinical studies in the mdx mouse model utilize a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][7]

### **Mechanism of Action**

ATL1102 operates through an RNase H-mediated mechanism. As a "gapmer" antisense oligonucleotide, it features a central DNA-like region flanked by modified RNA analogues. This design allows the oligonucleotide to bind specifically to the target CD49d mRNA. The DNA-RNA hybrid then attracts RNase H, an intracellular enzyme that cleaves the mRNA, leading to the downregulation of CD49d protein expression.[1][7] This reduction in CD49d on lymphocytes is intended to decrease their survival, activation, and migration to inflamed muscle tissue.[1][3]





Click to download full resolution via product page

Figure 1: Mechanism of action of ATL1102 in downregulating CD49d expression.

# **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from preclinical studies of ISIS 348574 in mdx mice.



Table 1: In Vivo Effects of ISIS 348574 on CD49d mRNA Expression and Splenic T-Lymphocytes

| Treatment<br>Group         | Dose             | Duration | CD49d<br>mRNA<br>Reduction<br>in<br>Quadriceps | Splenic<br>CD4+ T-cell<br>Reduction | Splenic<br>CD8+ T-cell<br>Reduction |
|----------------------------|------------------|----------|------------------------------------------------|-------------------------------------|-------------------------------------|
| ISIS 348574<br>(Low Dose)  | 5 mg/kg/week     | 6 weeks  | Significant<br>Reduction (p<br>< 0.05)         | Not Reported                        | Not Reported                        |
| ISIS 348574<br>(High Dose) | 20<br>mg/kg/week | 6 weeks  | Significant<br>Reduction (p<br>< 0.01)         | 30% (p < 0.05)                      | 21% (p = 0.058)                     |
| Saline<br>Control          | N/A              | 6 weeks  | Baseline                                       | Baseline                            | Baseline                            |
| Scrambled<br>Control       | 20<br>mg/kg/week | 6 weeks  | No significant change                          | No significant<br>change            | No significant<br>change            |

Data compiled from a study by Woodcock et al.[1][7]

Table 2: Functional Muscle Protection with ISIS 348574 in mdx Mice



| Treatment Group            | Dose          | Duration | Muscle Force<br>Recovery After<br>Eccentric<br>Contractions |
|----------------------------|---------------|----------|-------------------------------------------------------------|
| ISIS 348574 (High<br>Dose) | 20 mg/kg/week | 6 weeks  | 72% of original force (p < 0.01)                            |
| ISIS 348574 (Low<br>Dose)  | 5 mg/kg/week  | 6 weeks  | ~50% of original force                                      |
| Saline Control             | N/A           | 6 weeks  | ~50% of original force                                      |
| Scrambled Control          | 20 mg/kg/week | 6 weeks  | ~50% of original force                                      |
| Wild-Type (WT) Mice        | N/A           | 6 weeks  | 95% of original force                                       |

Data compiled from a study by Woodcock et al.[7][8]

# **Experimental Protocols Animal Model and Acclimatization**

- Animal Strain: Male mdx (C57BL/10ScSn-Dmdmdx/J) mice and age-matched wild-type (C57BL/10SnJ) controls are commonly used.[7][9]
- Age: Symptomatic 9-week-old mdx mice are typically used for treatment initiation.[7][9]
- Acclimatization: Upon arrival, animals should be acclimatized to the facility for a minimum of one week prior to the commencement of any procedures.[9] House mice in a specificpathogen-free environment with ad libitum access to food and water.[9]
- Ethics: All animal procedures must be conducted in accordance with approved protocols from the institutional Animal Care and Ethics Committee.[9][10]

### **Preparation and Administration of ISIS 348574**

 Test Article: ISIS 348574, a 2'MOE gapmer antisense oligonucleotide specific to mouse Cd49d RNA. A scrambled oligonucleotide with the same chemistry and nucleotide composition should be used as a control.[1][7]







• Formulation: Reconstitute the lyophilized oligonucleotides in sterile, pyrogen-free saline (0.9% NaCl).

• Dosage:

Low Dose: 5 mg/kg

High Dose: 20 mg/kg

Control Groups: Saline and scrambled oligonucleotide (20 mg/kg).[1][7]

Administration: Administer weekly via subcutaneous injection for a total of 6 to 8 weeks.[1][9]
 Rotate injection sites to minimize local reactions.

## **Experimental Workflow**





Click to download full resolution via product page

**Figure 2:** Experimental workflow for administering ISIS 348574 to mdx mice.

# In Situ Muscle Function Analysis

- Anesthesia: Anesthetize mice using inhaled isoflurane.[1][7]
- Surgical Preparation: Expose the distal tendon of the tibialis anterior (TA) muscle and attach it to a force transducer. Isolate and stimulate the sciatic nerve to elicit muscle contractions.



- Eccentric Damage Protocol:
  - Measure the initial maximum isometric tetanic force.
  - Subject the muscle to a series of eccentric contractions (lengthening while contracting).
  - Measure the force production after the eccentric contractions to determine the extent of muscle damage and functional protection.

# **Tissue Collection and Molecular Analysis**

- Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest tissues of interest, such as the quadriceps muscle and spleen.
- RNA Extraction and qPCR:
  - Isolate total RNA from the quadriceps muscle using a standard method (e.g., TRIzol).
  - Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for mouse Cd49d and a suitable housekeeping gene.
  - Analyze the relative expression of Cd49d mRNA between treatment groups.[8]
- Flow Cytometry of Splenocytes:
  - Prepare a single-cell suspension from the spleen.
  - Stain the cells with fluorescently-labeled antibodies against mouse CD3, CD4, and CD8 to identify T-lymphocyte populations.
  - Analyze the percentage of CD4+ and CD8+ T-cells using a flow cytometer.

#### **Conclusion**

Preclinical studies in the mdx mouse model using the mouse-specific CD49d ASO, ISIS 348574, have demonstrated a dose-dependent reduction in target mRNA expression and a protective effect on muscle function.[1][7] These findings support the continued development of ATL1102 as a potential immunomodulatory therapy for Duchenne muscular dystrophy.[3][4]







The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. Recent Trends in Antisense Therapies for Duchenne Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 7. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ATL1102
   Administration in mdx Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15138660#how-to-administer-atl1102-in-mdx-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com